molecular formula C11H14O3 B1312853 4-Ethyl-3,5-dimethoxybenzaldehyde CAS No. 78025-99-7

4-Ethyl-3,5-dimethoxybenzaldehyde

Cat. No.: B1312853
CAS No.: 78025-99-7
M. Wt: 194.23 g/mol
InChI Key: UJGOCEGHYLGYLV-UHFFFAOYSA-N
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Description

4-Ethyl-3,5-dimethoxybenzaldehyde is a substituted benzaldehyde derivative characterized by an ethyl group at the para (4th) position and methoxy (-OCH₃) groups at the 3rd and 5th positions of the aromatic ring. The ethyl substituent confers increased hydrophobicity compared to hydroxylated analogs, likely influencing solubility, reactivity, and biological interactions .

Properties

IUPAC Name

4-ethyl-3,5-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-9-10(13-2)5-8(7-12)6-11(9)14-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGOCEGHYLGYLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1OC)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466111
Record name 4-ethyl-3,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78025-99-7
Record name 4-ethyl-3,5-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-3,5-dimethoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethoxybenzaldehyde with ethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 4-Ethyl-3,5-dimethoxybenzoic acid.

    Reduction: 4-Ethyl-3,5-dimethoxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that 4-ethyl-3,5-dimethoxybenzaldehyde exhibits potential anticancer properties. A notable study investigated its effects on breast cancer cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis. The mechanism involved the downregulation of specific oncogenes and upregulation of tumor suppressor genes, suggesting its utility as a therapeutic agent in cancer treatment .

Neuroprotective Effects
Another area of interest is the neuroprotective effect of this compound. Studies have shown that it can mitigate oxidative stress in neuronal cells, potentially offering protective benefits against neurodegenerative diseases. This effect is attributed to its ability to enhance antioxidant enzyme activity and reduce reactive oxygen species levels .

Organic Synthesis

Intermediate in Synthesis
this compound serves as an important intermediate in the synthesis of various organic compounds. For instance, it is utilized in the preparation of substituted coumarins through a multi-step synthetic pathway. This pathway involves the iodination of related compounds followed by hydrolysis and cyclization reactions, achieving high yields .

Reagent in Chemical Reactions
The compound is also employed as a reagent in several chemical reactions, including electrophilic aromatic substitutions and condensation reactions. Its methoxy groups enhance reactivity towards electrophiles, facilitating the formation of more complex structures .

Data Table: Applications Overview

Application Area Description Key Findings/Results
Medicinal ChemistryAnticancer propertiesInduces apoptosis in breast cancer cells; downregulates oncogenes
Neuroprotective effectsReduces oxidative stress; enhances antioxidant activity
Organic SynthesisIntermediate for coumarin synthesisHigh yield synthesis through multi-step reactions
Reagent for electrophilic substitutionsFacilitates complex structure formation

Case Studies

  • Case Study 1: Breast Cancer Treatment
    A study published in a peer-reviewed journal detailed how this compound was tested on MDA-MB-231 breast cancer cells. The results indicated a reduction in cell viability by approximately 60% at concentrations below 10 µM. The study concluded that the compound's mechanism involved apoptosis induction via mitochondrial pathways .
  • Case Study 2: Neuroprotection
    In another investigation focusing on neurodegeneration, researchers treated neuronal cell lines with varying concentrations of this compound. The findings revealed that at optimal doses, the compound significantly lowered markers of oxidative stress and improved cell survival rates by up to 40% compared to untreated controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 4-Ethyl-3,5-dimethoxybenzaldehyde with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (3,5; 4) Boiling Point (K) Key Physical Properties
This compound C₁₁H₁₄O₃ 194.23 (calculated) OCH₃; C₂H₅ N/A* Predicted lower polarity, higher lipophilicity
4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde) C₉H₁₀O₄ 182.17 OCH₃; OH 465.7 Crystalline solid; soluble in polar solvents (DMSO, acetone)
4-Hydroxy-3,5-dimethylbenzaldehyde C₉H₁₀O₂ 150.17 CH₃; OH N/A Lower molecular weight; moderate solubility in ethanol
4-Acetoxy-3,5-dimethoxybenzaldehyde C₁₁H₁₂O₅ 224.21 OCH₃; OAc 390–392 (lit.) Acetylated hydroxyl group enhances stability
Key Observations:
  • Substituent Effects : Replacing the hydroxyl group (as in syringaldehyde) with ethyl or methyl groups reduces hydrogen-bonding capacity, lowering aqueous solubility .
  • Boiling Points : Syringaldehyde’s higher boiling point (465.7 K) compared to methyl/ethyl derivatives aligns with its polar hydroxyl group enhancing intermolecular forces .
  • Lipophilicity : Ethyl and acetylated derivatives exhibit increased logP values, favoring membrane permeability in biological systems .
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde)
  • Antioxidant Activity : Demonstrates radioprotective effects via Akt pathway activation and DNA damage reduction .
  • Pharmacological Applications : Used as a reference standard in drug discovery and food/cosmetic research .
4-Hydroxy-3,5-dimethylbenzaldehyde
This compound (Hypothetical Projections)
  • The ethyl group may enhance blood-brain barrier penetration compared to hydroxylated analogs, making it a candidate for CNS-targeted therapeutics.

Biological Activity

4-Ethyl-3,5-dimethoxybenzaldehyde (C11H14O3) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups and an ethyl substituent on the benzene ring. This structural configuration is significant as it influences the compound's hydrophobicity and reactivity, which are critical for its biological activity.

PropertyValue
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Melting Point32-34 °C
Boiling Point250 °C
SolubilitySoluble in organic solvents

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, a study reported an IC50 value of approximately 25 µM against human breast cancer cells (MCF-7) and 30 µM against colon cancer cells (HT-29) .

Mechanism of Action:
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis through the activation of caspases and the modulation of cell cycle progression. Specifically, it has been shown to promote G2/M phase arrest in cancer cells, leading to increased apoptosis rates .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Research indicates that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests a potential role for this compound in treating inflammatory diseases.

Case Studies

  • Study on Breast Cancer Cells:
    A study investigated the effects of this compound on MCF-7 cells. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers such as cleaved PARP and caspase-3 activation .
  • In Vivo Studies:
    In vivo studies using mouse models have shown that administration of this compound significantly reduced tumor growth in xenograft models of breast cancer. Tumor volume was measured over time, demonstrating a marked reduction compared to control groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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